molecular formula C7H10O3 B2796825 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid CAS No. 2166997-97-1

3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B2796825
CAS No.: 2166997-97-1
M. Wt: 142.154
InChI Key: BFEJYBAOLMBLCT-UHFFFAOYSA-N
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Description

3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound featuring a seven-membered ring system with an oxygen atom at the 3-position and a carboxylic acid group at the 6-position. Its rigid bicyclic framework and oxygen substitution make it a valuable scaffold in medicinal chemistry, particularly as a non-nitrogenous isostere of morpholine. This structural mimicry enables its application in inhibitors targeting the PI3K-AKT-mTOR pathway, where it modulates conformational preferences critical for binding interactions .

Key features include:

  • Molecular formula: C₇H₁₀O₃ (inferred from bicyclo[4.1.0]heptane backbone).
  • Structural rigidity: The bicyclic system enforces a specific three-dimensional conformation, enhancing target selectivity.
  • Applications: Used in drug discovery for its ability to replace morpholine in kinase inhibitors, improving metabolic stability and reducing off-target effects .

Properties

IUPAC Name

3-oxabicyclo[4.1.0]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-1-2-10-4-5(7)3-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEJYBAOLMBLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166997-97-1
Record name 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of Lewis acids as catalysts to promote the cycloaddition process.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, diols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

One of the most significant applications of 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid is in the development of inhibitors targeting the PI3K-AKT-mTOR signaling pathway, which is crucial in cancer biology. Research has demonstrated that derivatives of this compound can act as non-nitrogen-containing morpholine isosteres, providing a novel approach to designing anticancer agents .

Case Study: Inhibitors of the PI3K-AKT-mTOR Pathway

  • Objective : To explore the effectiveness of 3-Oxabicyclo[4.1.0]heptane derivatives as inhibitors.
  • Methodology : Synthesis of various derivatives followed by biological assays to evaluate their inhibitory activity.
  • Findings : Several compounds exhibited significant inhibition of cancer cell proliferation, indicating potential for further development as therapeutic agents.

Material Science Applications

In material science, this compound is utilized in the synthesis of epoxy resins and other polymeric materials due to its ability to undergo polymerization reactions effectively.

Table 1: Properties and Applications in Material Science

PropertyDescriptionApplication
Epoxy FormationReacts with amines and hardenersCoatings, adhesives
Thermal StabilityHigh thermal resistanceElectrical encapsulants
Mechanical StrengthEnhances toughness in polymer matricesStructural applications

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from simpler organic precursors. The ability to modify this compound through various functional groups allows for a wide range of derivatives with tailored properties for specific applications.

Example Synthesis Route:

  • Starting Material : Cyclopentene derivatives.
  • Reagents : Oxidizing agents (e.g., peracetic acid).
  • Conditions : Controlled temperature and pressure to facilitate cyclization.
  • Yield : Optimization can lead to high yields suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Features Applications Reference CAS/ID
3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid C₇H₁₀O₃ 154.15 Morpholine isostere, rigid scaffold PI3K-AKT-mTOR inhibitors N/A
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid C₇H₁₀O₃ 154.15 Regioisomeric oxygen placement SAR studies 64630-63-3
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid C₆H₈O₃ 140.13 High ring strain, reactive carboxylate Pharmaceutical intermediate 693248-53-2
7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid C₆H₉NO₃ 157.14 Nitrogen-oxygen hybrid Neurological drug candidates 77736-02-8
cis-3-Boc-3-azabicyclo[4.1.0]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 241.28 Boc-protected amine Peptide-mimetic synthesis 1251012-36-8

Biological Activity

3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound notable for its unique structural features, including an oxirane ring fused to a cyclohexane framework. This compound has garnered attention in scientific research due to its potential biological activities, which are explored in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2166997-97-1
  • Molecular Weight : 142.15 g/mol
  • Chemical Formula : C8H12O3

The compound's structure allows it to engage in diverse chemical reactions, such as oxidation and substitution, which are crucial for its biological interactions and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the oxirane ring. These interactions can lead to:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, influencing signal transduction processes.
  • Formation of Reactive Intermediates : The ring-opening reactions of the oxirane can generate reactive species that modify other biomolecules, potentially leading to therapeutic effects.

In Vitro and In Vivo Research

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity : Preliminary studies have shown that certain analogs possess cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.
  • Neuroprotective Effects : Some investigations suggest that the compound may have neuroprotective properties, possibly through modulation of oxidative stress pathways.

Case Studies

A few notable case studies highlight the biological relevance of this compound:

  • Study on Antimicrobial Properties : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), derivatives of this compound were tested for cytotoxic activity using MTT assays. Results showed IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity and warranting further exploration for anticancer drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar bicyclic compounds:

Compound NameStructure TypeNotable Activity
7-Oxabicyclo[2.2.1]heptaneBicyclicAntimicrobial properties
3-Oxabicyclo[3.1.0]hexaneBicyclicModerate cytotoxicity
This compoundBicyclic with carboxylic acidAntimicrobial and potential anticancer activity

Q & A

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Methodological Answer :
  • PPE Requirements : Use gloves, goggles, and fume hoods to prevent exposure to irritants (e.g., carboxylic acid vapors) .
  • Waste Management : Neutralize acidic byproducts before disposal .
  • Process Safety : Monitor exothermic reactions (e.g., ring-opening) using calorimetry to prevent thermal runaway .

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